1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol
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Overview
Description
1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene and 3,3-dimethylcyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 4-bromobenzene.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction mixture is typically heated to reflux and monitored for completion using techniques like thin-layer chromatography (TLC).
Chemical Reactions Analysis
1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted cyclopentane derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Bromophenyl)-3,3-dimethylcyclopentane and 1-(4-Bromophenyl)-3,3-dimethylcyclopentanone share structural similarities.
Uniqueness: The presence of both a bromophenyl group and a hydroxyl group in this compound provides unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H17BrO |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-12(2)7-8-13(15,9-12)10-3-5-11(14)6-4-10/h3-6,15H,7-9H2,1-2H3 |
InChI Key |
FRSUUQCOOSJMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C2=CC=C(C=C2)Br)O)C |
Origin of Product |
United States |
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